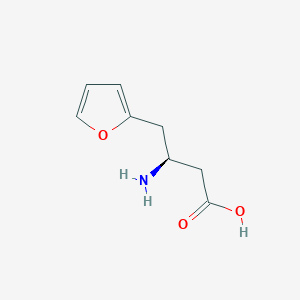

(S)-3-Amino-4-(2-furyl)-butyric acid

Description

Significance of β-Amino Acids in Contemporary Medicinal Chemistry Research

β-Amino acids, structural isomers of the more common α-amino acids that constitute proteins, have garnered considerable attention in medicinal chemistry. Unlike their α-counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly subtle difference has profound implications for their chemical and biological properties.

The incorporation of β-amino acids into peptides can induce unique folding patterns and secondary structures, such as helices, sheets, and turns. google.com A key advantage of β-amino acid-containing peptides is their enhanced resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. concordia.ca This increased stability can lead to improved pharmacokinetic profiles and prolonged therapeutic effects. Consequently, β-amino acids are considered vital building blocks for the development of novel drugs, biomolecular structures, and for studies involving molecular recognition. acs.orglookchem.com Their applications are diverse, with research exploring their potential as hypoglycemic, antiketogenic, antifungal, and antibacterial agents. acs.orglookchem.com

Stereochemical Importance and Chiral Amino Acids in Biological Systems

The concept of chirality is fundamental to the life sciences. Most biological molecules, including amino acids (with the exception of glycine), are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. nih.govnih.gov In biological systems, this stereochemical distinction is critical, as enzymes and receptors are themselves chiral and often exhibit a high degree of stereospecificity. This means that only one enantiomer of a chiral drug or molecule will bind effectively to its biological target and elicit the desired physiological response, while the other may be inactive or even cause undesirable side effects. google.comgoogleapis.com

The vast majority of naturally occurring amino acids in proteins are of the L-configuration. nih.gov However, D-amino acids are also found in nature, particularly in the cell walls of bacteria and in some peptide antibiotics. creative-peptides.com The specific stereochemistry of an amino acid, designated as (S) or (R) in the Cahn-Ingold-Prelog system, is therefore a crucial determinant of its biological function. The "(S)" designation in (S)-3-Amino-4-(2-furyl)-butyric acid specifies a particular three-dimensional arrangement of the atoms around its chiral center, which is essential for its intended interactions in a biological context.

Contextualizing this compound within Heterocyclic Amino Acid Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals. google.com The incorporation of a heterocyclic ring, such as the furan (B31954) moiety in this compound, into an amino acid structure can significantly influence its biological activity. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and synthetic drugs. nih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 270263-05-3 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Solid (inferred) |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(furan-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAIKPBTLUWDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694393 | |

| Record name | 3-Amino-4-(furan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-05-3 | |

| Record name | 3-Amino-4-(furan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Amino 4 2 Furyl Butyric Acid

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure compounds like (S)-3-Amino-4-(2-furyl)-butyric acid is a significant challenge in organic chemistry. Modern strategies increasingly rely on catalytic asymmetric methods to achieve high levels of stereocontrol. psu.edu

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This classical yet reliable strategy involves attaching a chiral molecule to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

One of the most well-known families of chiral auxiliaries is the oxazolidinones, often called Evans auxiliaries. wikipedia.org In a typical sequence for synthesizing a β-amino acid, an N-acyloxazolidinone can be subjected to a stereoselective transformation. For instance, the enolate of an N-acyloxazolidinone can undergo diastereoselective alkylation or conjugate addition reactions. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the incoming electrophile, leading to the formation of one diastereomer preferentially. wikipedia.org Subsequent hydrolysis or alcoholysis removes the auxiliary, which can often be recovered and reused, to furnish the desired chiral carboxylic acid derivative. wikipedia.org

Another prominent class of auxiliaries is based on pseudoephedrine. When pseudoephedrine is used to form an amide with a carboxylic acid, its chiral backbone can direct the stereoselective alkylation at the α-position of the carbonyl group. harvard.edu This method is known for its high diastereoselectivity and the crystalline nature of the intermediates, which often allows for easy purification. harvard.edu

Sulfur-based chiral auxiliaries, such as camphorsultam (also known as Oppolzer's sultam) and 1,3-thiazolidine-2-thiones, have also gained popularity. sigmaaldrich.comscielo.org.mx These auxiliaries have proven effective in a variety of asymmetric transformations, including aldol (B89426) reactions and alkylations, often providing excellent levels of stereocontrol. scielo.org.mx For example, the N-acyl derivative of a thiazolidinethione can undergo highly diastereoselective aldol condensation, which, after further transformations, can lead to the desired β-amino acid scaffold. scielo.org.mx The tert-butanesulfinamide auxiliary, developed by Ellman, is particularly versatile for the asymmetric synthesis of amines and their derivatives, which can be precursors to β-amino acids. yale.edu

The general workflow for these strategies is outlined below:

Table 1: General Scheme for Chiral Auxiliary Use| Step | Description |

|---|---|

| 1. Attachment | The prochiral substrate (e.g., a derivative of 4-(2-furyl)acetic acid) is coupled with the chiral auxiliary. |

| 2. Diastereoselective Reaction | A new stereocenter is introduced under the influence of the auxiliary. This could be an enolate alkylation or a conjugate addition to an α,β-unsaturated system. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. The auxiliary can often be recovered. |

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of β-amino acids. psu.edursc.org This approach typically involves the reduction of a prochiral β-enamido ester or a related unsaturated precursor using hydrogen gas in the presence of a chiral transition metal complex. researchgate.netresearchgate.net

Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands are among the most successful catalysts for this transformation. For the synthesis of a compound like this compound, a suitable precursor would be a β-amido-α,β-unsaturated ester. The catalyst coordinates to the double bond of the substrate, and the chiral ligand environment dictates the facial selectivity of the hydride transfer from the metal to the substrate, thereby establishing the stereocenter at the C3 position with high enantioselectivity. researchgate.net A notable example involves the asymmetric hydrogenation of an enamine ester using a chiral ferrocenyl ligand in conjunction with a rhodium precursor, which yielded the desired amino ester with 93% enantiomeric excess (ee), further upgradeable to >99% ee through crystallization. researchgate.net

Iridium complexes with chiral ligands have also emerged as highly efficient catalysts, particularly for the hydrogenation of enamines. researchgate.net More recently, catalysts based on earth-abundant and less expensive first-row transition metals like iron, cobalt, and nickel are being developed as sustainable alternatives to noble metals. rsc.org

Table 2: Key Features of Asymmetric Hydrogenation for β-Amino Acid Synthesis

| Feature | Description | Relevant Metals |

|---|---|---|

| Substrates | Prochiral β-enamido esters, β-dehydroamino acid derivatives. researchgate.net | Rh, Ru, Ir |

| Catalysts | Chiral phosphine ligands (e.g., BINAP, Josiphos, DuPhos) complexed with a transition metal. researchgate.netresearchgate.net | Fe, Co, Ni (emerging) rsc.org |

| Stereocontrol | The chiral ligand creates a specific three-dimensional environment around the metal center, guiding the hydrogenation to one face of the double bond. | |

| Advantages | High enantioselectivities, high turnover numbers, operational simplicity. |

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has become a cornerstone of modern synthetic chemistry. rsc.org For the synthesis of β-amino acids, key organocatalytic methods include the Mannich reaction and conjugate additions. psu.eduresearchgate.net

The asymmetric Mannich reaction involves the addition of a nucleophile, such as an enolate or enamine derived from a ketone or aldehyde, to an imine. Chiral primary amines, amino acids (like proline and its derivatives), or thiourea-based catalysts can effectively control the stereochemical outcome. researchgate.netmdpi.com A bifunctional catalyst, possessing both a Brønsted acid and a Brønsted base site, can activate both the imine and the nucleophile, leading to a highly organized transition state and excellent enantioselectivity. researchgate.net

Asymmetric conjugate addition (Michael addition) is another powerful tool. In this approach, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a strategy could involve the conjugate addition of an amine source to a furan-containing α,β-unsaturated ester. Organocatalysts based on chiral amines or thioureas can facilitate this transformation with high enantioselectivity. mdpi.comnih.gov For example, the reaction of isobutyraldehyde (B47883) and N-substituted maleimides catalyzed by a thiourea (B124793) derivative of (R,R)-1,2-diphenylethylenediamine can achieve yields of ≥97% and up to 99% ee. nih.gov Similarly, chiral amines can catalyze the reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes to produce 5-hydroxyisoxazolidines, which are versatile precursors to β-amino acids, with up to 99% ee. rsc.org

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. rsc.org Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org

Transaminases (TAs), also known as aminotransferases, are particularly promising for the synthesis of optically pure β-amino acids. nih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a keto acid acceptor. rsc.orgnih.gov For the synthesis of this compound, the corresponding β-keto acid, 3-oxo-4-(2-furyl)butanoic acid, would serve as the prochiral substrate. An (S)-selective transaminase would then transfer an amino group to this substrate to yield the desired (S)-β-amino acid with high enantiomeric purity. nih.gov

A key advantage of using transaminases is that the cofactor is automatically recycled during the catalytic cycle, and the reactions can often be driven to completion by using an inexpensive amino donor in excess or by removing the ketone byproduct. rsc.org While the number of known transaminases active towards β-keto acids was once limited, gene mining and protein engineering efforts have expanded the toolkit of available biocatalysts. rsc.orgacs.org

Table 3: Transaminase-Catalyzed Synthesis of β-Amino Acids

| Component | Role | Example |

|---|---|---|

| Enzyme | Transaminase (TA) nih.gov | ω-TAs, β-TAs nih.govacs.org |

| Substrate | Prochiral β-keto acid | 3-oxo-4-(2-furyl)butanoic acid |

| Amino Donor | Provides the amino group | Isopropylamine, L-Alanine, Lysine nih.gov |

| Product | Chiral β-amino acid | This compound |

| Advantages | High enantioselectivity (>99% ee is common), mild reaction conditions (aqueous buffer, room temp.), environmentally benign. rsc.orgnih.gov |

Stereocontrolled Formation of the β-Amino Butyric Acid Scaffold

One such strategy involves the enantioconvergent ring-opening of racemic aziridines. In this approach, a Lewis acid catalyst, paired with a chiral ligand, can mediate the reaction of a nucleophile (like a ketene (B1206846) silyl (B83357) acetal) with a racemic N-protected 2-(hetero)aryl aziridine (B145994). researchgate.netrsc.org This process can selectively react with one enantiomer of the aziridine or convert both enantiomers into a single enantiomer of the product, providing access to chiral β-amino acid derivatives with excellent enantioselectivity (90-97% ee). researchgate.net

Another advanced strategy involves a radical 1,2-nitrogen migration coupled with a cross-electrophile coupling reaction. This method allows for the "editing" of readily available α-amino acids into more complex β-amino acid structures. nih.gov By generating a radical at the α-position of a modified α-amino acid, a subsequent 1,2-shift of the nitrogen group can occur, followed by coupling with an aryl partner to form α-arylated β-amino acid derivatives with high stereocontrol. nih.gov

For furan-containing targets, specific methods for introducing the furan (B31954) ring are essential. A stereocontrolled synthesis of a furan-substituted cyclobutanol (B46151) fragment has been reported using a [2+2] cycloaddition of a lithium ynolate with an α,β-unsaturated lactone, followed by stereoselective hydrogenation. nih.gov Such fragments can be valuable intermediates that are further elaborated into the desired acyclic β-amino butyric acid structure. The synthesis of chiral β-substituted γ-aminobutyric acids (GABAs), which are structurally related, has also been achieved, demonstrating methods that could be adapted for the synthesis of β-amino acid scaffolds. researchgate.netrsc.org

Michael Addition-Based Methodologies

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone in the synthesis of β-amino acids. organic-chemistry.org In the context of preparing this compound, this reaction typically involves the addition of an amine nucleophile to a furan-containing Michael acceptor. The reaction is thermodynamically controlled and utilizes resonance-stabilized carbanions as donors. organic-chemistry.org

Recent advancements have focused on asymmetric Michael additions to achieve high enantioselectivity. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool. mdpi.com Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can effectively control the stereochemical outcome of the reaction, leading to the desired (S)-enantiomer with high purity. mdpi.comrsc.orgmdpi.com For instance, the use of chiral primary amine-thiourea organocatalysts has shown success in the asymmetric Michael addition of ketones to nitroalkenes, a reaction type that can be adapted for the synthesis of β-amino acids. mdpi.com These catalysts work through a dual activation mechanism, where the primary amine activates the ketone via enamine formation, and the thiourea moiety activates the nitroalkene through hydrogen bonding. mdpi.commdpi.com

The choice of the Michael acceptor is also critical. While α,β-unsaturated esters and ketones are common, the use of nitroalkenes as precursors to the amino group has gained traction. mdpi.comnih.gov The nitro group serves as a masked amino group that can be reduced in a subsequent step. nih.gov This strategy has been successfully employed in the synthesis of various β-amino acid derivatives. mdpi.com

Derivatization from Precursor Molecules

An alternative and widely employed strategy for the synthesis of this compound involves the derivatization of readily available chiral precursor molecules. This approach leverages the existing stereochemistry of the starting material to install the desired functionality.

A notable precursor for the synthesis of chiral β-amino acids is (S)-pyroglutamic acid, a cyclic lactam of glutamic acid. wikipedia.orghealthmatters.iogoogle.com The synthesis typically begins with the protection of the amino group, followed by reductive opening of the lactam ring to reveal a γ-amino acid backbone. Subsequent functional group manipulations, including the introduction of the 2-furyl group, lead to the target molecule. The synthesis of L-pyroglutamic acid itself is often achieved through the dehydration and cyclization of L-glutamic acid. patsnap.com

Derivatization procedures often involve standard organic transformations such as protection of functional groups, activation of carboxylic acids, and carbon-carbon bond-forming reactions. For example, a common derivatization technique involves reacting the amino acid with a reagent like acetyl chloride in an alcohol solvent to form the corresponding ester. nih.gov

Optimization of Synthetic Pathways for Enhanced Stereochemical Purity and Chemical Yield

Diastereoselectivity and Enantioselectivity Control

Achieving high levels of both diastereoselectivity and enantioselectivity is a critical challenge in the synthesis of complex molecules like this compound. acs.org The stereochemical outcome of a reaction is often dictated by the choice of chiral auxiliary, catalyst, or reagent. ingentaconnect.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. acs.orgingentaconnect.com Evans' oxazolidinones and Oppolzer's sultams are classic examples of chiral auxiliaries that have been successfully used to control the stereochemistry of aldol and Michael addition reactions. acs.orgnih.gov For instance, pseudoephedrine has been demonstrated as an effective and inexpensive chiral auxiliary for the enantioselective preparation of α-substituted β-amino acids. acs.org

In catalytic asymmetric synthesis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov Organocatalysts, such as chiral amines and thioureas, have proven to be highly effective in promoting asymmetric Michael additions with high enantioselectivity. mdpi.commdpi.com The catalyst's structure can be fine-tuned to optimize the stereochemical outcome. For example, in the Michael addition of aldehydes to nitroalkenes, the use of a chiral pyrrolidine (B122466) catalyst in conjunction with an acidic co-catalyst can lead to high enantioselectivity. nih.gov

The following table summarizes different approaches to control stereoselectivity:

| Method | Key Principle | Example |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct bond formation. acs.org | Use of pseudoephedrine to guide the stereoselective synthesis of α-substituted β-amino acids. acs.org |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. nih.gov | Chiral thiourea organocatalysts in the asymmetric Michael addition of ketones to nitroalkenes. mdpi.com |

| Substrate Control | The inherent chirality of the starting material dictates the stereochemistry of the product. | Derivatization from (S)-pyroglutamic acid to synthesize chiral β-amino acids. |

Process Development for Industrial-Scale Synthesis

Scaling up the synthesis of a chiral pharmaceutical intermediate from the laboratory to an industrial scale presents a unique set of challenges. gappeptides.com These include ensuring consistent product quality, maintaining high yields and stereochemical purity, managing costs, and addressing safety and environmental concerns. gappeptides.com

For the industrial-scale synthesis of this compound, a robust and efficient synthetic route is paramount. While academic research often prioritizes novelty, industrial processes favor well-established, reliable, and scalable reactions. gappeptides.com The choice of starting materials is also critical, with a preference for inexpensive and readily available compounds.

Process optimization is a key aspect of industrial synthesis. This involves a detailed study of reaction parameters such as temperature, pressure, concentration, catalyst loading, and reaction time to maximize yield and minimize impurities. The development of a scalable workup and purification procedure is also essential for obtaining the final product in high purity.

A significant challenge in the large-scale synthesis of peptides and their derivatives is the potential for aggregation of "difficult sequences," which are often hydrophobic. nih.gov While this compound is a single amino acid, this consideration becomes relevant if it is to be incorporated into a larger peptide chain.

Novel Protecting Group Strategies for Amino and Carboxylic Acid Functionalities

The selective protection and deprotection of amino and carboxylic acid groups are fundamental to the synthesis of amino acids and peptides. nih.govug.edu.pl The choice of protecting groups is crucial for preventing unwanted side reactions and ensuring the desired transformations occur. jocpr.com

Orthogonal protecting groups are particularly valuable as they can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. nih.goviris-biotech.de This strategy is essential for the synthesis of complex molecules with multiple reactive sites. jocpr.com

Commonly used protecting groups for the amino functionality include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.deresearchgate.net The Boc group is typically removed under acidic conditions, while the Fmoc group is labile to bases like piperidine. iris-biotech.deresearchgate.net For the carboxylic acid group, benzyl (B1604629) (Bn) and tert-butyl (tBu) esters are frequently employed. ug.edu.pl

The development of novel protecting groups aims to improve upon existing methods by offering milder deprotection conditions, enhanced stability, or unique reactivity. For example, the allyloxycarbonyl (Alloc) group is an orthogonal protecting group that can be removed by palladium catalysis. researchgate.net

The following table provides an overview of common protecting groups and their removal conditions:

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA). iris-biotech.de |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine). iris-biotech.deresearchgate.net |

| Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenolysis or strong acids. researchgate.net |

| Carboxylic Acid | Benzyl ester | OBn | Catalytic hydrogenolysis. ug.edu.pl |

| Carboxylic Acid | tert-Butyl ester | OtBu | Acidic conditions (e.g., TFA). iris-biotech.de |

| Amino | Allyloxycarbonyl | Alloc | Palladium catalysis. researchgate.net |

Stereochemical Characterization and Enantiomeric Purity Analysis of S 3 Amino 4 2 Furyl Butyric Acid

Analytical Techniques for Chiral Purity Determination

The enantiomeric purity of (S)-3-Amino-4-(2-furyl)-butyric acid is primarily assessed using chromatographic and electrophoretic methods. These techniques are designed to separate the (S)- and (R)-enantiomers, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds. yakhak.org It offers two primary strategies for resolving enantiomers: direct and indirect separation.

Direct chiral separation involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. eijppr.com This differential interaction leads to different retention times for each enantiomer, enabling their separation and quantification. eijppr.comscas.co.jp The selection of an appropriate CSP is crucial for achieving successful enantioseparation. For amino acids and their derivatives, several types of CSPs have proven effective.

Polysaccharide-based CSPs : These are among the most widely used and successful CSPs, with derivatives of cellulose (B213188) and amylose, such as the 3,5-dimethylphenyl tris-phenylcarbamates, showing excellent enantiorecognition capabilities for a broad range of compounds. nih.gov

Macrocyclic Glycopeptide-based CSPs : CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly well-suited for the direct analysis of underivatized amino acids. sigmaaldrich.com Their compatibility with both aqueous and organic mobile phases makes them ideal for separating polar and ionic molecules. sigmaaldrich.com

Zwitterionic CSPs : Newly developed zwitterionic CSPs, such as CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-), are derived from cinchona alkaloids and are effective for the direct stereoselective resolution of amino acids and small peptides. chiraltech.com These columns operate based on a dual ion-pairing mechanism. chiraltech.com

Pirkle-type CSPs : These CSPs, which can contain π-electron-donating or π-electron-accepting moieties, are used for separating various chiral compounds, including those with carboxylic acid groups. eijppr.com

Ligand Exchange CSPs : In this method, a chiral selector, often an amino acid, is either fixed to the stationary phase or added to the mobile phase. eijppr.com Separation occurs through the formation of transient diastereomeric complexes with a metal ion. eijppr.com

The choice of mobile phase is also critical and often consists of mixtures of organic solvents like hexane (B92381) and 2-propanol, or aqueous-organic mixtures for reversed-phase or polar ionic modes. yakhak.orgsigmaaldrich.com

Indirect chiral separation is an alternative approach where the enantiomers of the analyte are reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. sigmaaldrich.com

A successful CDA should react quantitatively with the analyte without causing racemization. nih.gov A variety of CDAs have been developed for the analysis of amino acids, including:

Marfey's reagent (FDAA) : 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide is a widely used CDA that reacts with amino groups. nih.gov

Edman-type reagents : Reagents like (R/S)-4-(3- isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) can be used to label amino acids, forming highly fluorescent derivatives. nih.gov

Axially chiral reagents : Novel reagents such as (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) have been developed for the highly sensitive analysis of amino acid enantiomers by LC-MS/MS. nih.gov

The resulting diastereomers are typically separated using reversed-phase liquid chromatography. nih.gov This method offers high sensitivity, especially when the CDA contains a chromophore or fluorophore, or is amenable to mass spectrometric detection. nih.govresearchgate.net A key advantage is the ability to use conventional and robust achiral stationary phases. nih.gov

Table 1: Comparison of Direct and Indirect Chiral HPLC Methods

| Feature | Direct Separation (CSP) | Indirect Separation (CDA) |

|---|---|---|

| Principle | Diastereomeric interaction with a chiral stationary phase. eijppr.com | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral phase. sigmaaldrich.comnih.gov |

| Stationary Phase | Chiral (e.g., polysaccharide, macrocyclic glycopeptide). nih.govsigmaaldrich.com | Achiral (e.g., C18). nih.gov |

| Derivatization | Not required for the analyte. sigmaaldrich.com | Required, analyte is converted to diastereomers. nih.gov |

| Method Development | Can be more complex, requires screening of various CSPs and mobile phases. | Often more straightforward, relies on established derivatization chemistry. nih.gov |

| Potential Issues | Limited availability of suitable CSPs for all compounds. | Potential for racemization during derivatization, incomplete reaction, and interference from reagent by-products. nih.gov |

| Elution Order | Dependent on the specific CSP and analyte. | Can be controlled by the choice of CDA enantiomer. nih.gov |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile and thermally stable compounds. uni-muenchen.de For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com

Common derivatization reagents include:

Esterification : Methanolic HCl, trimethylchlorosilane (TMCS). sigmaaldrich.com

Acylation : Trifluoroacetic anhydride (B1165640) (TFAA), acetic anhydride. sigmaaldrich.com

Once derivatized, the amino acid enantiomers can be separated on a chiral stationary phase. Cyclodextrin-based CSPs and those based on chiral amino acid derivatives, such as Chirasil-Val, are commonly used for this purpose. uni-muenchen.de Chirasil-Val, for instance, shows excellent chiral recognition for amino acids derivatized as N(O,S)-pentafluoropropionyl/isopropyl esters. uni-muenchen.de The benefits of chiral GC include high sensitivity and often shorter analysis times compared to HPLC. sigmaaldrich.com

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. lumexinstruments.com In CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. Common chiral selectors used for the enantioseparation of amino acids include:

Cyclodextrins and their derivatives : Modified cyclodextrins are widely used due to their ability to form inclusion complexes with the analyte. nih.gov

Proteins : Serum proteins like albumin have been shown to act as chiral selectors for certain amino acids and drugs. nih.gov

Macrocyclic antibiotics : These can also be used as chiral selectors in the background electrolyte.

Chiral ligand-exchange complexes : A complex of a metal ion (e.g., Cu(II)) with a chiral ligand can be used to resolve underivatized amino acid enantiomers. nih.gov

CE is particularly well-suited for the analysis of charged molecules like amino acids and can often be performed without prior derivatization. nih.gov

Table 2: Overview of Chiral Separation Techniques for Amino Acids

| Technique | Principle | Derivatization | Common Chiral Selectors |

|---|---|---|---|

| Chiral HPLC (Direct) | Differential interaction with a Chiral Stationary Phase (CSP). eijppr.com | Typically not required for polar/ionic modes. sigmaaldrich.com | Polysaccharides, macrocyclic glycopeptides, zwitterionic selectors. nih.govsigmaaldrich.comchiraltech.com |

| Chiral HPLC (Indirect) | Formation of diastereomers with a Chiral Derivatizing Agent (CDA). nih.gov | Required. nih.gov | Marfey's reagent, Edman-type reagents. nih.gov |

| Chiral GC | Separation of volatile derivatives on a CSP. uni-muenchen.de | Required (esterification and acylation). sigmaaldrich.com | Cyclodextrins, Chirasil-Val. uni-muenchen.de |

| Capillary Electrophoresis | Differential interaction with a chiral selector in the background electrolyte. | Often not required. nih.gov | Cyclodextrins, proteins, chiral ligand-exchange complexes. nih.govnih.gov |

Mechanisms of Racemization and Strategies for Prevention

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern in the synthesis and handling of chiral molecules. researchgate.net For amino acids, racemization typically occurs at the α-carbon (or in this case, the β-carbon) through the formation of a planar enolate or enol intermediate under basic or, less commonly, acidic conditions. nih.gov

The primary mechanism for racemization of the C3 stereocenter in this compound involves the deprotonation of the proton at the C2 position, which is α to the carbonyl group of the carboxylic acid. This deprotonation is facilitated by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, resulting in a mixture of the (S) and (R) enantiomers.

Several factors can influence the rate of racemization, including:

pH: Basic conditions significantly promote racemization by facilitating the initial deprotonation step. nih.gov

Temperature: Higher temperatures can provide the necessary activation energy for the racemization process.

Solvent: The choice of solvent can impact the stability of the enolate intermediate and the rate of proton exchange.

Strategies for Prevention:

To maintain the stereochemical integrity of this compound, several preventative strategies can be employed:

pH Control: Maintaining a neutral or slightly acidic pH is crucial to minimize base-catalyzed racemization. nih.gov

Protecting Groups: During chemical synthesis or modification, the use of appropriate protecting groups for the amino and carboxylic acid functionalities can prevent racemization. For instance, urethane-based protecting groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) on the amino group can reduce the potential for racemization. researchgate.net

Mild Reaction Conditions: Employing mild reagents and lower reaction temperatures during synthetic steps can help to avoid conditions that promote racemization.

Careful Selection of Coupling Reagents: In peptide synthesis, the choice of coupling reagent can significantly impact the degree of racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress epimerization during amide bond formation. peptide.com

Proper Storage: Storing the compound in a cool, dry place and under an inert atmosphere can help to prevent degradation and potential racemization over time.

By understanding the mechanisms of racemization and implementing these preventative strategies, the enantiomeric purity of this compound can be effectively preserved.

Exploration of Biological Activities and Mechanistic Pathways of S 3 Amino 4 2 Furyl Butyric Acid

Investigation of Receptor Binding and Ligand-Target Interactions

The interaction of (S)-3-Amino-4-(2-furyl)-butyric acid with neurotransmitter receptors is a key area of interest, given its structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.orgpressbooks.pub

Studies on GABAB Receptor Agonism and Antagonism

One study investigated a series of variously substituted 3-thienyl- and 3-furylaminobutyric acids for their ability to bind to the GABAB receptor. While the specific (S)-enantiomer of 3-amino-4-(2-furyl)-butyric acid was not evaluated, this research provides foundational evidence that the furan (B31954) scaffold can be accommodated by the GABAB receptor.

In a separate study, derivatives of 4-amino-3-benzo(b)furan-2-yl butanoic acid were examined for their effects in the rat spinal cord. nih.gov One of the compounds, 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid (MBFG), was found to act as a GABAB receptor antagonist. nih.gov Another related molecule, 4-amino-3-benzo(b)furan-2-yl butanoic acid (BFG), exhibited complex behavior, acting as a weak partial agonist at GABAB receptors. nih.gov These findings indicate that the inclusion of a furan or benzofuran ring in a GABA analogue can result in varied pharmacological profiles at the GABAB receptor, ranging from antagonism to partial agonism.

| Compound | Observed Activity | Model |

|---|---|---|

| 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid (MBFG) | GABAB receptor antagonist | Rat spinal cord (in vivo) |

| 4-amino-3-benzo(b)furan-2-yl butanoic acid (BFG) | Weak partial agonist at GABAB receptors | Rat spinal cord (in vivo) |

The data on these related compounds underscore the potential for this compound to interact with the GABAB receptor, although its specific activity as an agonist, antagonist, or partial agonist remains to be experimentally determined.

Modulation of Other Neurotransmitter Receptor Systems

There is currently no available scientific literature detailing the modulation of other neurotransmitter receptor systems by this compound. The broader class of butyric acid derivatives has been noted for a range of biological activities, including effects on the central nervous system. nih.govnih.gov However, specific interactions with other neurotransmitter receptors have not been characterized for this particular furan-containing analogue.

Enzyme Inhibition and Activation Studies

The potential for this compound to interact with enzymes, particularly those involved in amino acid metabolism, is an area that warrants investigation.

Interactions with Aminotransferases and Related Enzymes

No specific studies have been published on the interactions of this compound with aminotransferases or related enzymes. Research into the biological activity of furan derivatives has identified various enzymatic inhibitory activities, but these have been in different contexts, such as acetylcholinesterase and butyrylcholinesterase inhibition by furan-based α-aminophosphonates.

Mechanism-Based Enzyme Inactivation Profiles

There is no information available in the scientific literature regarding the mechanism-based enzyme inactivation profiles of this compound.

Cellular and Molecular Biological Responses

Specific studies on the cellular and molecular biological responses to this compound have not been reported. While the compound is utilized in the synthesis of molecules with potential applications in oncology and neurological disorders, its intrinsic effects at the cellular and molecular level are not documented. nbinno.com The broader family of butyric acid derivatives is known to have diverse biological effects, including the inhibition of histone deacetylase and immunomodulatory activities, but it is unknown if this compound shares these properties. nih.govnih.gov

Effects on Specific Cellular Pathways and Signalling Cascades

Detailed research on the specific effects of this compound on cellular pathways and signaling cascades is not extensively available in the current scientific literature. However, the broader class of molecules to which it belongs, namely amino acid and butyric acid derivatives, has been the subject of various studies.

Butyric acid, a short-chain fatty acid, is known to modulate several signaling pathways. For instance, it can regulate leptin expression in human adipocytes through G(i) protein-coupled receptors and involves the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) signaling pathways nih.gov. Short-chain fatty acids like butyrate are recognized for their role in regulating energy metabolism and maintaining intestinal homeostasis through two major signaling pathways: G-protein-coupled receptors (GPCRs) and histone deacetylases (HDACs) mdpi.com. Butyric acid and its derivatives can also stimulate immunomodulatory activity by suppressing inflammation and reducing microbial colonization in the intestine nih.gov.

While these findings relate to butyric acid and its simpler derivatives, the specific impact of the 2-furyl group and the amino group at the (S)-3 position of this compound on cellular signaling remains an area for future investigation.

Assessment of Activity in In Vitro Cellular Models

Specific in vitro studies on the cellular activities of this compound are not prominently reported. However, related compounds have been evaluated in various cellular models.

Butyric acid has been shown to exert anti-inflammatory and antioxidant effects in Caco-2 intestinal cells. It can alleviate inflammation induced by IL-1β by reducing the translocation of NF-κB to the nucleus and can mitigate oxidative stress induced by menadione researchgate.net. Furthermore, butyric acid has demonstrated bimodal effects on the proliferation and survival of Jurkat human T lymphocytes. At low concentrations, it can increase the number of cells in the S and G2/M phases of the cell cycle, while at higher concentrations, it leads to cell cycle arrest in the G2/M phase and induces apoptosis nih.gov.

In the context of diabetes research, a blend of essential amino acids has been shown to inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme in vitro and in Caco-2 cells, suggesting a potential hypoglycemic mechanism mdpi.comresearchgate.net.

While these studies provide insights into the potential cellular effects of related molecules, dedicated in vitro assessment of this compound is necessary to determine its specific activity profile.

Preclinical In Vivo Investigations in Animal Models

Evaluation of Hypoglycemic Effects in Diabetic Models

Direct evaluation of the hypoglycemic effects of this compound in diabetic animal models has not been specifically documented in the available literature. However, a structurally related compound, 3-amino-4-(2,4,5-trifluorophenyl) butyric acid, is a key structural component of the antidiabetic drug sitagliptin nih.gov. This structural analog has been investigated for its potential hypoglycemic properties.

A study involving a derivative of 3-amino-4-(2,4,5-trifluorophenyl) butyric acid, namely menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF), demonstrated significant hypoglycemic effects in hyperglycemic mice nih.govnih.gov. The results indicated that BHF was effective at a low dose and more effective than the standard drug metformin at a higher dose nih.govnih.gov. This suggests that the 3-amino-butyric acid scaffold could be a promising basis for the development of new hypoglycemic agents.

The potential for this compound to exhibit similar hypoglycemic activity warrants further investigation in relevant diabetic animal models.

Neuroprotective or Neurological Modulatory Activities in Animal Systems

While there are no specific in vivo studies on the neuroprotective or neurological modulatory activities of this compound, its hydrochloride salt is recognized as a versatile building block for molecules designed to treat neurological disorders nbinno.com. This suggests its potential as a scaffold for neurologically active compounds.

Research on related butyrate compounds has shown promising neuroprotective effects in various animal models. For instance, Clostridium butyricum, a butyrate-producing bacterium, has been shown to attenuate cognitive dysfunction and histopathological changes in a mouse model of vascular dementia. This effect is associated with an increase in the levels of brain-derived neurotrophic factor (BDNF) and the induction of Akt phosphorylation, ultimately reducing neuronal apoptosis nih.gov.

Furthermore, sodium butyrate has demonstrated neuroprotective effects in a mouse model of spinal cord injury. Its administration ameliorated histopathological changes and improved motor function recovery, with the mechanism involving the modulation of the NF-κB pathway and a reduction in the expression of inflammatory cytokines nih.gov. 4-Phenylbutyric acid and its derivatives have also been reviewed as potential therapeutic agents for neurodegenerative diseases semanticscholar.org.

These findings highlight the potential of butyrate-containing compounds in the context of neurological disorders and suggest that this compound could be a candidate for future neuroprotective studies.

Antimicrobial or Antifungal Properties in Model Organisms

There is a lack of specific studies investigating the antimicrobial or antifungal properties of this compound in model organisms. However, the broader classes of amino acid and butyric acid derivatives have been explored for their antimicrobial potential.

Numerous antibacterial, antifungal, and antiprotozoal agents are based on an amino acid scaffold. These compounds often act as structural analogs of amino acid intermediates in various microbial biosynthetic pathways nih.gov. Derivatives of amino acids have been synthesized and shown to possess antimicrobial activity against various pathogens mdpi.comuctm.edu.

Butyric acid and its derivatives, such as tributyrin, have also been reported to exhibit antibacterial and antifungal properties nih.gov. The use of butyric acid and its salts is considered an alternative to traditional antibiotics in animal husbandry due to their ability to reduce microbial colonization in the intestine nih.gov.

Given the antimicrobial potential of both amino acid and butyric acid derivatives, this compound presents an interesting candidate for future antimicrobial and antifungal screening in relevant model organisms.

Potential as a Precursor for Biologically Active Molecules

This compound hydrochloride is recognized as a significant and crucial intermediate in the synthesis of a wide array of biologically active molecules nbinno.com. Its unique structure, which includes a furan ring and a chiral center, makes it a valuable building block for medicinal chemists in the development of novel pharmaceutical agents nbinno.com.

One of the primary areas where this compound shows considerable potential is in the development of anticancer agents. The specific molecular architecture of this compound hydrochloride allows for the construction of targeted therapies that can interact specifically with cancer cells, potentially enhancing therapeutic efficacy and minimizing off-target effects nbinno.com.

Beyond oncology, its application extends to the synthesis of molecules for the treatment of neurological disorders. The complexity of the nervous system often requires highly specific molecular interactions, and intermediates like this compound provide the necessary structural features to achieve such targeted effects nbinno.com. Additionally, it has been suggested that specialized compounds like this can be modified to influence metabolic pathways, indicating its potential as a precursor for molecules targeting metabolic diseases nbinno.com.

The table below summarizes the potential applications of this compound as a precursor.

| Therapeutic Area | Potential Application as a Precursor |

| Oncology | Development of targeted anticancer agents |

| Neurology | Synthesis of molecules for treating neurological disorders |

| Metabolic Diseases | Creation of compounds to influence metabolic pathways |

Design and Synthesis of Derivatives and Analogs of S 3 Amino 4 2 Furyl Butyric Acid

Strategic Modifications of the Furan (B31954) Ring and Butyric Acid Moiety

Strategic modifications to the core structure of (S)-3-Amino-4-(2-furyl)-butyric acid focus on altering its physicochemical and pharmacological properties. Key areas for modification are the furan ring and the butyric acid backbone.

The furan ring, an electron-rich aromatic heterocycle, is a common starting point for analog synthesis. It can be replaced with other bioisosteric rings to probe the impact of electronics, hydrophobicity, and hydrogen bonding capacity on biological activity. For instance, replacing the furan with a thiophene (B33073) ring results in compounds like (S)-3-(2-thienylthio)butyric acid. google.com Phenyl rings, which can be substituted with various functional groups (e.g., trifluoromethyl, tert-butyl), are also common replacements, leading to analogs such as Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid and Boc-(R)-3-amino-4-(4-tert-butylphenyl)-butyric acid. nih.govsigmaaldrich.com The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid, demonstrating a method to add aryl groups while retaining the furan. mdpi.com

Modifications to the butyric acid moiety can influence the compound's conformation, flexibility, and interaction with target proteins. This can include altering the chain length, introducing substituents, or creating cyclic constraints. For example, research into the synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid highlights how fluorination of the side chain can act as a bioisostere for natural amino acids like leucine. mdpi.com

| Parent Compound | Modification Strategy | Resulting Analog Example | Reference |

|---|---|---|---|

| This compound | Furan to Thiophene Ring Replacement | (S)-3-(2-thienylthio)butyric acid | google.com |

| This compound | Furan to Substituted Phenyl Ring | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | nih.gov |

| This compound | Addition of Aryl Group | 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | mdpi.com |

| This compound | Butyric Acid Moiety Fluorination | (S)-2-Amino-4,4,4-trifluorobutanoic acid | mdpi.com |

Chemical Derivatization of the Amino and Carboxylic Acid Groups

The amino and carboxylic acid groups are primary sites for derivatization, allowing for the synthesis of prodrugs, modulation of solubility, and preparation for conjugation to other molecules.

The carboxylic acid functional group can be readily converted into esters and amides. Esterification is commonly achieved by reacting the amino acid with an alcohol, such as methanol (B129727) or butanol, in the presence of a catalyst like thionyl chloride, trimethylchlorosilane, or an acid. mdpi.comnih.govresearchgate.net For example, a facile method for creating amino acid methyl esters involves using methanol and trimethylchlorosilane at room temperature. mdpi.com

Amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis. nih.gov It typically involves activating the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine. organic-chemistry.org Modern methods also allow for amide synthesis without coupling agents, for instance, through the oxidation of trifluoroborate iminiums formed from potassium acyltrifluoroborates and amines. nih.govrsc.org These reactions can produce a wide array of amide derivatives from this compound. sphinxsai.com

As an amino acid, the compound can form salts at both the amino group (e.g., hydrochloride salts) and the carboxylic acid group (e.g., sodium or potassium salts), which can significantly alter the compound's solubility and handling properties.

| Functional Group | Derivatization Reaction | Resulting Derivative Class | General Method Reference |

|---|---|---|---|

| Carboxylic Acid | Esterification | Esters (e.g., Methyl ester, Butyl ester) | mdpi.comnih.gov |

| Carboxylic Acid | Amidation | Amides | organic-chemistry.orgrsc.org |

| Amino and Carboxyl | Acid/Base Reaction | Salts (e.g., Hydrochloride, Sodium salt) | mdpi.com |

In multi-step synthesis, particularly in peptide chemistry, the amino group must be temporarily blocked or "protected" to prevent unwanted side reactions. chembk.com The two most common amine-protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org It is stable to most bases and nucleophiles but is easily removed under acidic conditions. organic-chemistry.org The resulting compound, Boc-(S)-3-Amino-4-(2-furyl)-butyric acid, is a key intermediate for various synthetic applications. nextpeptide.com

Fmoc Group: The Fmoc group is typically introduced using Fmoc-chloride or Fmoc-succinimide. This group is stable to acidic conditions but is cleaved by bases, such as piperidine. organic-chemistry.org The orthogonality of the Fmoc and Boc protecting groups is a fundamental principle in modern solid-phase peptide synthesis. organic-chemistry.org Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is commercially available and serves as a building block for incorporating the core structure into peptides. nextpeptide.com

| Protecting Group | Full Name | Chemical Structure of Protected Compound | CAS Number | Reference |

|---|---|---|---|---|

| Boc | tert-butyloxycarbonyl | Boc-(S)-3-Amino-4-(2-furyl)-butyric acid | 270263-06-4 | nextpeptide.com |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid | 270263-07-5 | nextpeptide.com |

Conjugation to Peptides, Peptidomimetics, and Macrocyclic Structures

Incorporating non-natural amino acids like this compound into larger molecules is a powerful strategy to create novel therapeutic agents. nih.gov

Peptides and Peptidomimetics: Using its Fmoc-protected form, the compound can be readily incorporated into peptide chains using automated solid-phase peptide synthesis (SPPS). researchgate.netsemanticscholar.org This allows for the creation of peptides with unique structural and functional properties. Peptidomimetics—compounds that mimic the structure and function of peptides but have improved stability and bioavailability—can also be synthesized. researchgate.netnih.gov The furan-containing side chain can introduce specific conformational constraints or new interaction points within a peptide sequence.

Macrocyclic Structures: The amino acid can be used as a component in the synthesis of macrocycles. Macrocyclization is a common strategy in drug discovery to create conformationally constrained molecules, which often leads to higher binding affinity and selectivity for biological targets. nih.gov

The conjugation of such molecules to carrier proteins or other bioactive compounds is a well-established method to enhance properties like immunogenicity or to create hybrid drugs with dual mechanisms of action. nih.govresearchgate.net

Rational Design of Novel Analogs Based on Pharmacophore Models

Rational drug design aims to predict how a molecule will interact with a biological target and to use this information to design more potent and selective analogs. A key tool in this process is pharmacophore modeling. nih.gov

A pharmacophore model for this compound would be developed by identifying its essential structural features required for biological activity. These features typically include hydrogen bond acceptors (like the carbonyl oxygens), hydrogen bond donors (the amine), hydrophobic regions (the furan ring), and ionizable groups. nih.gov

The process involves:

Generating Conformers: Creating a set of low-energy three-dimensional structures for the parent molecule and its known active analogs.

Identifying Pharmacophoric Features: Mapping the key chemical features onto the conformers.

Hypothesis Generation: Aligning the active molecules to find a common 3D arrangement of pharmacophoric features. This common arrangement is the pharmacophore hypothesis.

Model Validation: Testing the model's ability to distinguish known active compounds from inactive ones.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore, or to guide the rational design of novel analogs by modifying the parent scaffold to better fit the model's features. nih.gov

Comparative Biological Evaluation of Synthesized Derivatives and Analogs

The final step in the design-synthesis cycle is the biological evaluation of the newly created compounds. This process is essential for establishing a Structure-Activity Relationship (SAR). mdpi.com

Derivatives and analogs are tested in a panel of relevant biological assays to measure their activity (e.g., IC₅₀ or EC₅₀ values) and selectivity. For example, in a study of lithocholic acid derivatives as SHP1 activators, a series of compounds with modifications at the C-3 amino group were synthesized and evaluated. mdpi.com This allowed the researchers to conclude that a primary amine at this position was important for activity, as substitutions led to lower potency. mdpi.com Similarly, studies on pyrimido[4,5-d]pyrimidinyl derivatives as EGFR inhibitors involved synthesizing a series of analogs to improve pharmacokinetic properties and antitumor efficacy. nih.gov

By comparing the biological data across a series of systematically modified compounds, researchers can deduce which structural features are critical for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability. This iterative process of design, synthesis, and evaluation is fundamental to modern drug discovery.

| Compound | Modification | Target Activity (IC₅₀, nM) | Interpretation (SAR) |

|---|---|---|---|

| Parent Compound | None | 500 | Baseline activity established. |

| Analog A | Furan → Phenyl | 250 | Phenyl ring is tolerated and may improve hydrophobic interactions. |

| Analog B | Furan → Thienyl | 450 | Thienyl ring offers similar activity to furan. |

| Derivative C | Carboxyl → Methyl Ester | >10000 | Free carboxylate is essential for activity. |

| Derivative D | Amino → Acetylamide | 8000 | Free amine/protonated amine is critical for activity. |

Computational and Theoretical Investigations of S 3 Amino 4 2 Furyl Butyric Acid

Quantum Chemical Calculations for Electronic and Steric Properties

Detailed quantum chemical calculations describing the electronic and steric properties of (S)-3-Amino-4-(2-furyl)-butyric acid are not present in the accessible scientific literature. Theoretical studies on the furan (B31954) molecule have utilized methods like density functional theory (DFT) to explore its electronic structure and dynamics, but these findings are not directly transferable to the larger, substituted molecule. Without specific calculations, data tables for properties such as orbital energies, electrostatic potential maps, and steric hindrance metrics for the full compound cannot be generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

No QSAR models that specifically include this compound as part of their training or test sets have been published. QSAR studies are frequently applied to series of GABA analogues to correlate their structural features with biological activity. However, the unique furan-containing structure of the subject compound has not been incorporated into these published models, precluding any analysis of its contribution to biological efficacy based on existing QSAR data.

Future Research Directions and Translational Academic Impact

Advancements in Asymmetric Synthetic Methodologies for β-Heteroaryl Amino Acids

The synthesis of enantiomerically pure β-amino acids is a formidable challenge in organic chemistry, yet it is crucial for their application in pharmaceuticals and bioactive materials. nih.gov The development of efficient and highly selective synthetic methods for β-heteroaryl amino acids, including (S)-3-Amino-4-(2-furyl)-butyric acid, remains an active area of research. Future advancements are expected to focus on catalytic asymmetric methods that offer high yields and excellent enantioselectivities. rsc.org

Key areas of progress include transition metal catalysis, organocatalysis, and biocatalysis. rsc.org Methods such as the asymmetric hydrogenation of enamines, the Mannich reaction, and conjugate additions are considered foundational. rsc.orgresearchgate.net Recent innovations, however, are pushing the boundaries of what is possible. For instance, a novel dual-catalysis approach combining a Ni(II)/chiral ligand complex with a chiral Brønsted acid has been developed for the enantioselective migratory C(sp²)-C(sp³) cross-coupling, providing a powerful platform for synthesizing diverse enantioenriched β-amino acid derivatives from readily available α-amino acids. nih.gov This method successfully incorporates pharmaceutically relevant heterocyclic moieties, demonstrating its potential for creating complex structures. nih.gov

Furthermore, the highly enantioselective hydrogenation of α-N-heteroaryl ketones, catalyzed by ruthenium-diphosphine-diamine systems, presents an efficient route to chiral β-heteroaryl amino alcohols, which are closely related precursors. rsc.org The continuous development of such catalytic systems is essential for producing these valuable compounds on a larger scale.

Table 1: Emerging Asymmetric Synthetic Strategies for β-Amino Acids

| Synthetic Strategy | Catalytic System | Key Features | Relevant Findings |

|---|---|---|---|

| Migratory Cross-Electrophile Coupling | Dual Ni(II)/Chiral Ligand and Chiral Brønsted Acid | Enables enantioselective synthesis of β-amino acid derivatives from α-amino acids; tolerates heteroaryl bromides. nih.gov | --- |

| Asymmetric Hydrogenation | Ruthenium-Diphosphine-Diamine Catalyst | Highly enantioselective synthesis of chiral β-heteroaryl amino alcohols, key precursors to β-heteroaryl amino acids. rsc.org | --- |

| Organocatalytic Aminomethylation | Chiral Phosphoric Acid | Provides access to β²,²-amino esters with all-carbon quaternary stereocenters in high enantiomeric ratios. researchgate.net | --- |

Discovery of Novel Biological Targets and Therapeutic Applications

β-Amino acids are increasingly recognized for their potential in designing bioactive ligands and novel biomaterials. nih.gov Their unique structural properties, such as the ability to form stable, well-defined secondary structures (β-peptides), make them attractive scaffolds for peptidomimetics that are resistant to proteolytic degradation. nih.gov While specific biological targets for this compound are not yet widely documented, the broader class of β-amino acid derivatives has shown promise in various therapeutic areas.

Research into related compounds provides a roadmap for future investigations. For example, derivatives of β-phenylalanine have been synthesized and evaluated as antiproliferative agents in lung cancer models. mdpi.com These compounds have been designed to target key cancer-related proteins such as Aminopeptidase N (APN/CD13), an enzyme often overexpressed in tumors and involved in invasion and metastasis. mdpi.com Similarly, other studies have identified β-amino acid scaffolds as potential inhibitors of enzymes like CYP26A1, which plays a role in cancer cell resistance. mdpi.com

The furan (B31954) moiety itself is a common feature in many biologically active compounds, suggesting that this compound could interact with a range of biological targets. The future discovery of its specific targets could lead to novel therapeutic applications, potentially in oncology, infectious diseases, or metabolic disorders. The incorporation of this compound into peptide sequences could yield peptidomimetics with unique pharmacological profiles, leveraging both the stability of the β-amino acid backbone and the specific interactions of the furan side chain. nih.gov

Development of Enhanced Analytical Techniques for Chiral Purity Assessment

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of precise and sensitive analytical techniques for assessing the enantiomeric purity of compounds like this compound is paramount. Future research in this area will likely focus on enhancing the resolution, speed, and accessibility of chiral separation methods.

Currently, several techniques are employed for the chiral analysis of amino acids, including liquid chromatography (LC), gas chromatography (GC), and capillary electrophoresis (CE). bohrium.commdpi.com Direct methods often utilize a chiral selector, either in the stationary phase (chiral stationary phases, CSPs) or as an additive to the mobile phase. bohrium.com Indirect methods involve derivatizing the racemic compound with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov

Future advancements are expected in the design of novel CSPs and chiral derivatization reagents to improve separation resolution. bohrium.comnih.gov Capillary electrophoresis, in particular, is a powerful technique for chiral separations due to its high efficiency and the small sample volumes required. acs.orgresearchgate.net Methods using cyclodextrins and their derivatives as chiral selectors in the background electrolyte have shown success in resolving a wide range of amino acid enantiomers. acs.org For complex biological samples, the coupling of these separation techniques with mass spectrometry (MS) provides an added dimension of selectivity and sensitivity, allowing for the accurate quantification of enantiomers even at trace levels. mdpi.comnih.gov

Table 2: Analytical Techniques for Chiral Purity Assessment of Amino Acids

| Technique | Approach | Key Components/Reagents | Advantages |

|---|---|---|---|

| Liquid Chromatography (LC) | Direct | Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, crown ethers) bohrium.com | Broad applicability; preparative scale possible. |

| Indirect | Chiral Derivatizing Agents (e.g., FDAA, S-NIFE) nih.gov | High sensitivity; uses standard columns. nih.gov | |

| Gas Chromatography (GC) | Direct | Chiral Capillary Columns (e.g., Chirasil-L-Valine) researchgate.net | High resolution for volatile derivatives. researchgate.net |

| Capillary Electrophoresis (CE) | Direct | Chiral Selectors (e.g., Cyclodextrins, Micelles) acs.org | High efficiency; low sample consumption. acs.orgresearchgate.net |

Role of this compound as a Research Tool in Chemical Biology

Beyond its direct therapeutic potential, this compound can serve as a valuable research tool in chemical biology. Non-proteinogenic amino acids are instrumental in probing biological systems, from elucidating enzyme mechanisms to developing molecular probes.

The unique structure of this compound makes it an interesting building block for creating chemical probes. The furan ring can participate in various chemical reactions and interactions, while the amino and carboxylic acid groups allow for its incorporation into peptide chains or attachment to reporter molecules like fluorophores or affinity tags. By replacing a natural amino acid in a peptide sequence with this compound, researchers can study the structural and functional consequences, providing insights into peptide-protein interactions and biological recognition events.

Furthermore, as a synthetic amino acid, it can be used in metabolic labeling experiments to track the synthesis and turnover of proteins or to identify novel metabolic pathways. The development of unnatural amino acids is crucial for modern drug discovery, enabling the fine-tuning of a molecule's bioactivity and pharmacokinetic properties. mdpi.com The strategic placement of the furan group, a bioisostere for other aromatic systems, combined with the β-amino acid structure, offers a unique tool for exploring chemical space and designing molecules with tailored properties for biological investigation. nih.gov

Q & A

Q. What synthetic strategies are recommended for stereochemically controlled synthesis of (S)-3-Amino-4-(2-furyl)-butyric acid?

Methodological Answer:

- Protecting Group Strategies : Use Fmoc or Boc groups to protect the amino group during synthesis. For example, Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid (CAS 403661-86-9) is synthesized via solid-phase peptide synthesis (SPPS) protocols, leveraging Fmoc deprotection with piperidine .

- Enzymatic Resolution : Enzymatic methods (e.g., lipases or transaminases) can achieve high enantiomeric excess. A related Boc-protected intermediate for sitagliptin was synthesized with 82% conversion using enzymatic catalysis at 100 mM scale .

- Chiral Pool Synthesis : Start with chiral precursors like L-amino acids to ensure stereochemical fidelity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Exact mass analysis (e.g., 304.1526 Da for Boc-protected analogs) confirms molecular formula. Use high-resolution MS (HRMS) with ±0.01 Da tolerance .

- HPLC/Chromatography : Reverse-phase HPLC with C18 columns resolves impurities. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate epimers, as minor chromatographic changes can improve resolution .

- Melting Point Analysis : Compare observed mp (e.g., 287.5–293.5°C for structurally similar acids) with literature values .

Advanced Research Questions

Q. How can stereochemical impurities be minimized during large-scale synthesis?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysis (e.g., transaminases) with racemization catalysts to convert undesired enantiomers .

- Chiral Stationary Phases (CSPs) : Use CSPs like polysaccharide derivatives (Chiralpak® AD-H) for preparative separation of diastereomers .

- Process Optimization : Monitor reaction temperature (e.g., 25–30°C for enzymatic steps) and pH (6.5–7.5) to suppress racemization .

Q. What role does this compound play in drug intermediate synthesis?

Methodological Answer:

- Peptide Backbone Modification : The furyl side chain enhances lipophilicity, making it useful in peptidomimetics targeting G-protein-coupled receptors (GPCRs) .

- Sitagliptin Analogs : Boc-protected derivatives (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid) are key intermediates for antidiabetic drugs, synthesized via enzymatic transamination .

- Structural Mimicry : The furan ring mimics aromatic residues in bioactive peptides, enabling structure-activity relationship (SAR) studies .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Enzymatic vs. Chemical Synthesis : Enzymatic methods offer selectivity but require cost-effective cofactor recycling. Chemical synthesis (e.g., Mitsunobu reaction) may need chiral ligands for stereocontrol .

- Purification at Scale : Use simulated moving bed (SMB) chromatography for continuous separation of enantiomers .

- Thermal Stability : The furan moiety is sensitive to oxidation; employ inert atmospheres (N₂/Ar) during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.